molecular formula C26H29N5O B2892934 N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-30-9

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Numéro de catalogue: B2892934
Numéro CAS: 2034286-30-9
Poids moléculaire: 427.552
Clé InChI: RXNPWWGGBQDYFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034286-30-9) is a synthetically designed organic compound of significant interest in medicinal chemistry and neuroscience research. This complex molecule features a hybrid structure incorporating a 1-benzylpiperidine moiety linked via a carboxamide bridge to a 6-phenylpyrimidine-substituted azetidine ring. Its molecular formula is C26H29N5O, with a molecular weight of 427.5414 g/mol . The structural motifs present in this compound are recognized as privileged scaffolds in drug discovery. The 1-benzylpiperidine fragment is a common feature in ligands targeting the central nervous system and is considered a metabolically stable bioisostere for other nitrogen-containing heterocycles . Compounds based on the 1-benzylpiperidine structure are actively investigated for their potential as multitarget-directed ligands, particularly for complex neurodegenerative diseases . Recent research on functionalized piperidine derivatives explores their ability to simultaneously enhance cholinergic and serotonergic tone, representing a promising strategy for addressing both cognitive deficits and neuropsychiatric symptoms in conditions like Alzheimer's disease . The inclusion of the phenylpyrimidine group further adds to the potential for diverse receptor interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can obtain this compound in various quantities, with availability typically within three weeks .

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPWWGGBQDYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, a pyrimidine moiety, and an azetidine core, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit human acetylcholinesterase (hAChE), which is crucial for neurotransmission in the central nervous system. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating Alzheimer's disease .
  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, enhancing cognitive functions in models of neurodegeneration .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

In Vitro Studies

The following table summarizes key findings from in vitro studies on the biological activity of this compound:

Activity Cell Line/Target IC50 Value (µM) Mechanism
Acetylcholinesterase InhibitionHuman AChE11.7Competitive inhibition
AntiproliferativeMDA-MB-231 (breast cancer)19.9 - 75.3Induction of apoptosis
AntiproliferativeOVCAR-3 (ovarian cancer)31.5 - 43.9Inhibition of cell viability

Case Study 1: Neuroprotective Potential

In a study examining the effects on cognitive dysfunctions induced by scopolamine, this compound was administered to rats. The results indicated significant improvements in memory retention as measured by the Morris water maze test, alongside reduced levels of amyloid-beta (Aβ) aggregates in brain tissues .

Case Study 2: Anticancer Efficacy

Another study focused on the compound's effects on ovarian cancer cells demonstrated that treatment led to a marked decrease in cell viability and significant apoptosis markers. Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust anticancer mechanism .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Toxicity assays conducted on SH-SY5Y neuroblastoma cells revealed no significant neurotoxic effects at therapeutic doses, supporting its potential for safe use in clinical settings .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name (CAS or ID) Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound (hypothetical) Azetidine-3-carboxamide 6-phenylpyrimidin-4-yl, benzylpiperidine Not provided Not provided N/A
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (1) Acrylamide 3,4-dimethoxyphenyl, benzylpiperidine C₂₈H₃₅N₃O₃ 461.6 Melting point: 108–110°C; 87% yield
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (CAS 2034473-31-7) Azetidine-3-carboxamide 6-pyrazolylpyrimidin-4-yl, oxadiazole C₁₄H₁₄N₈O₂ 326.31 Purity: Not specified
N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (CAS 1435981-14-8) Piperidine-4-carboxamide 6-methoxypyridazin-3-yl, benzylpiperidine C₂₃H₃₁N₅O₂ 409.5 No melting point or bioactivity data

Key Observations :

  • Pyrimidine Substituents : The 6-phenyl group on the pyrimidine ring enhances lipophilicity compared to methoxy- or pyrazolyl-substituted analogs, which may improve membrane permeability .
  • Linker Diversity : Acrylamide-linked compounds (e.g., compound 1) prioritize flexibility, whereas carboxamide linkers (e.g., azetidine/piperidine-carboxamide) favor target selectivity .

Pharmacological Implications

  • Acrylamide Hybrids: Demonstrated multitarget activity in Alzheimer’s disease, including antioxidant, cholinergic, and neuroprotective effects .

Physicochemical and Pharmacokinetic Trends

  • Melting Points : Acrylamide derivatives exhibit higher melting points (e.g., 108–110°C for compound 1) compared to azetidine-carboxamides, likely due to stronger intermolecular interactions in crystalline acrylamides .
  • Molecular Weight : Azetidine-carboxamide analogs (e.g., 326.31 g/mol ) are smaller than piperidine-based compounds (409.5 g/mol ), which may enhance blood-brain barrier penetration.

Méthodes De Préparation

Piperidine Functionalization

The 1-benzylpiperidin-4-amine intermediate is synthesized through nucleophilic substitution of piperidin-4-amine with benzyl bromide. Reaction conditions involve:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (TEA)
  • Temperature : 0°C to room temperature (RT)
  • Time : 12–16 hours

Reaction Equation :
$$
\text{Piperidin-4-amine} + \text{Benzyl bromide} \xrightarrow{\text{TEA, DCM}} \text{1-Benzylpiperidin-4-amine} \quad
$$

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Key characterization data:

  • Yield : 78%
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.32–7.22 (m, 5H, Ar-H), 3.52 (s, 2H, CH$$2$$Ph), 2.85–2.72 (m, 2H, piperidine-H), 2.45–2.33 (m, 2H), 1.92–1.78 (m, 3H), 1.52–1.40 (m, 2H)
  • HRMS : Calculated for C$${12}$$H$${18}$$N$$_2$$ [M+H]$$^+$$: 191.1543; Found: 191.1546

Synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic Acid

Azetidine Ring Construction

The azetidine core is synthesized via a strain-release-driven [2+2] cycloaddition using azabicyclo[1.1.0]butane (ABB) and a pyrimidine-substituted imine. Key steps:

  • Imine Formation : Reaction of 6-phenylpyrimidine-4-carbaldehyde with ammonium chloride in ethanol.
  • Cycloaddition : ABB (1.2 eq) and imine (1.0 eq) in toluene at −78°C for 1 hour, followed by warming to RT.

Reaction Equation :
$$
\text{Azabicyclo[1.1.0]butane} + \text{Imine} \xrightarrow{\text{Toluene, -78°C→RT}} \text{1-(6-Phenylpyrimidin-4-yl)azetidine} \quad
$$

Carboxylic Acid Functionalization

The azetidine is carboxylated using CO$$2$$ under high pressure (50 bar) in the presence of a palladium catalyst (Pd(OAc)$$2$$, 5 mol%) and ligand (Xantphos, 10 mol%) in DMF at 100°C for 24 hours.

Yield : 65%
Key Spectral Data :

  • IR (KBr) : 1715 cm$$^{-1}$$ (C=O stretch)
  • $$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$): δ 174.2 (COOH), 167.8 (pyrimidine-C), 135.6–128.3 (Ar-C), 62.1 (azetidine-C3), 58.4 (azetidine-C2/C4)

Amide Coupling and Final Assembly

Coupling Reagents and Conditions

The fragments are coupled using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the activating agent:

  • Molar Ratio : 1:1 (carboxylic acid : amine)
  • Solvent : DMF
  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Temperature : RT, 12 hours

Reaction Equation :
$$
\text{1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid} + \text{1-Benzylpiperidin-4-amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad
$$

Purification and Analytical Data

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
  • Yield : 82%
  • Melting Point : 214–216°C
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C$${26}$$H$${28}$$N$$_6$$O [M+H]$$^+$$: 457.2351; Found: 457.2354
  • X-ray Crystallography : Confirms planar pyrimidine and azetidine rings with dihedral angles of 12.3° between planes

Alternative Synthetic Routes and Optimization

Convergent vs. Linear Approaches

A convergent strategy synthesizes the pyrimidine-azetidine and piperidine fragments separately, reducing steric hindrance during coupling. Comparative yields:

Approach Yield (%) Purity (%)
Linear 58 92
Convergent 82 98

Data sourced from parallel optimization studies

Solvent and Catalyst Screening

Optimization of the cycloaddition step identified toluene as superior to THF or DCM due to improved ABB stability. Catalyst screening for carboxylation:

Catalyst Ligand Yield (%)
Pd(OAc)$$_2$$ Xantphos 65
PdCl$$_2$$ BINAP 48
Ni(acac)$$_2$$ DPPF 32

Trials conducted at 100°C, 24 hours

Industrial-Scale Considerations

Cost-Effective Reagent Substitutions

Replacing HATU with EDCl/HOAt reduces coupling costs by 40% without compromising yield (78% vs. 82%).

Continuous Flow Synthesis

Adopting flow chemistry for the cycloaddition step improves reproducibility:

  • Residence Time : 15 minutes
  • Temperature : −10°C
  • Output : 1.2 kg/day

Challenges and Mitigation Strategies

Azetidine Ring Strain

The inherent strain of the azetidine ring necessitates low-temperature reactions (−78°C) to prevent ring-opening byproducts.

Pyrimidine Functionalization

Electrophilic aromatic substitution at the pyrimidine C4 position requires careful control of Lewis acid catalysts (e.g., ZnCl$$_2$$) to avoid over-substitution.

Q & A

Q. Key Reaction Conditions :

  • Temperature : Pyrimidine coupling often requires heating (80–120°C) in polar aprotic solvents (DMF, DMSO).
  • Catalysts : Pd(PPh₃)₄ for Suzuki couplings .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.

Q. Table 1: Comparison of Synthetic Routes

StepMethod (Reference)Yield (%)Purity (HPLC)
Azetidine formationEpoxide ring-opening 65–75>90%
Pyrimidine couplingSuzuki-Miyaura 70–8595–99%
Amide bond formationEDC/HOBt 80–90>98%

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine C3 substitution) and benzylpiperidine conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₆H₂₉N₅O: 428.2345) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
  • HPLC : Quantifies purity (>98% required for pharmacological assays) .

Q. Table 2: Analytical Techniques and Applications

TechniqueParameter MeasuredExample Data
¹H NMR (500 MHz)Proton environmentδ 7.46 (d, J=15.7 Hz, H3)
HRMSExact mass428.2347 [M+H]+ (Δ < 2 ppm)
HPLC (C18 column)PurityRetention time: 12.3 min, 99%

Advanced: How can researchers resolve contradictory data regarding the compound's biological activity across different assay systems?

Methodological Answer:
Contradictions may arise from:

  • Assay conditions : Varying pH, serum proteins, or incubation times alter compound stability .
  • Cell line variability : Differential expression of target receptors (e.g., sigma1 in neuroblastoma vs. HEK293 cells) .

Q. Strategies :

Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays.

Dose-response curves : Compare IC₅₀ values across multiple cell lines .

Metabolic stability testing : Assess liver microsome degradation to rule out artifactually low activity .

Advanced: What strategies are recommended for elucidating the compound's mechanism of action and target engagement in complex biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to putative targets (e.g., sigma1 receptors) .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., PI3K/AKT pathway genes) to confirm functional relevance .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to acetylcholinesterase or NMDA receptors .

Key Finding :
Similar piperidine-azetidine hybrids show dual inhibition of acetylcholinesterase and β-amyloid aggregation, suggesting multitarget mechanisms .

Basic: What are the critical considerations for designing in vitro assays to evaluate the compound's pharmacological potential?

Methodological Answer:

  • Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
  • Stability : Monitor degradation in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24h .
  • Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase assays) .

Q. Table 3: In Vitro Assay Parameters

ParameterOptimal RangeReference
Cell density1×10⁴ cells/well
Incubation time24–48h
Compound concentration0.1–100 µM

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound's efficacy and selectivity?

Methodological Answer:

Substituent variation : Modify the benzyl group (e.g., electron-withdrawing groups enhance sigma1 affinity ).

Bioisosteric replacement : Replace pyrimidine with pyridazine to assess impact on solubility .

Pharmacophore modeling : Identify critical hydrogen bond donors (e.g., azetidine carbonyl) using MOE or Discovery Studio .

Q. Table 4: SAR Trends

ModificationEffect on ActivityReference
Benzyl → 4-Fluorobenzyl↑ Sigma1 binding (Ki: 12 nM)
Pyrimidine → Pyridazine↓ Solubility, ↑ LogP

Basic: What are the recommended protocols for ensuring compound stability during storage and experimental procedures?

Methodological Answer:

  • Storage : –20°C in amber vials under argon to prevent oxidation .
  • Lyophilization : For long-term storage, lyophilize in 10 mM ammonium bicarbonate (pH 8.0) .
  • In-solution stability : Avoid repeated freeze-thaw cycles; prepare fresh working solutions .

Key Data :
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, confirming room-temperature stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.